2,3-Epoxy-2-methylpentane

Übersicht

Beschreibung

Molecular Structure Analysis

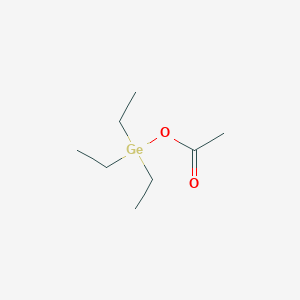

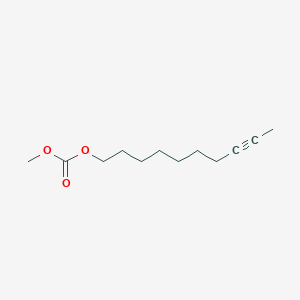

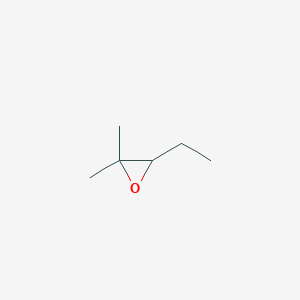

The molecular structure of 2,3-Epoxy-2-methylpentane consists of six carbon atoms, twelve hydrogen atoms, and one oxygen atom . The InChI representation of the molecule isInChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Epoxy-2-methylpentane include a boiling point of approximately 127.63°C, a density of approximately 0.8348 (rough estimate), and a refractive index of approximately 1.4800 (estimate) .Wissenschaftliche Forschungsanwendungen

Reaction with Mercaptoacetic Acid : The reaction between 2,3-epoxy-2-methylpentane and mercaptoacetic acid yields a mixture of thialactone and hydroxyacetate. This reaction has potential implications in the synthesis of sulfur-containing organic compounds (Orszulik, 1986).

Study of Polymerization : Research on the polymerization of oxiranes and thiiranes, including derivatives of 2,3-epoxy-2-methylpentane, has been conducted. This includes studies on their diastereoisomeric composition and chiroptical properties, relevant for polymer science (Goguelin & Sepulchre, 1979).

Reactions with Diamines : Perfluoro(2,3-epoxy-2-methylpentane) reacted with diamines, leading to compounds that presumably form as a result of rearrangement of intermediate ketones. This has implications for the synthesis of fluorine-containing organic compounds (Filyakova et al., 2013).

Reactions with Urea and Thiourea : 2,3-Epoxyperfluoro-2-methylpentane reacts with thiourea and urea, leading to unexpected products due to rearrangement of intermediate ketones. This research is significant in the field of organic synthesis and fluorine chemistry (Filyakova et al., 2011).

Study in Catalytic Hydrogenation : The catalytic hydrogenation of related compounds, such as 3:4-epoxido-4-methyl-2-pentanone, has been studied. This is relevant for understanding reaction mechanisms and product distributions in catalytic processes (Bergmann, 1951).

Graft Copolymerization Studies : Free radical graft copolymerization studies using 3-methylpentane and 2,4-dimethylpentane as models provide insights into the chemistry of polymer grafting, relevant for material science and polymer engineering (Dokolas et al., 2000).

EPR and DFT Studies of Radical Cations : Electron paramagnetic resonance (EPR) and density functional theory (DFT) studies on radical cations of related diketones offer insights into the electronic structures of these reactive intermediates, important in physical chemistry and materials science (Nuzhdin et al., 2007).

Thermal Gas-Phase Decomposition : The kinetics of the gas-phase decomposition of 2,3-epoxy-2-methylbutane has been studied, providing valuable data for understanding the thermal stability and decomposition mechanisms of similar compounds (Flowers & Öztürk, 1975).

Safety And Hazards

2,3-Epoxy-2-methylpentane is moderately toxic by ingestion and intraperitoneal routes . When heated to decomposition, it emits acrid smoke and fumes .

Relevant Papers One relevant paper found discusses the reactions of perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine via cleavage of the C-C bond to produce certain compounds . This suggests that 2,3-Epoxy-2-methylpentane might also undergo similar reactions, which could be of interest in future research.

Eigenschaften

IUPAC Name |

3-ethyl-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWXRGXOYUQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922887 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Epoxy-2-methylpentane | |

CAS RN |

1192-22-9 | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxy-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,2-dimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.